7-Bromo-3H-imidazo[4,5-b]pyridine
Overview
Description
7-Bromo-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various therapeutic agents .
Mechanism of Action
Target of Action
The primary target of 7-Bromo-3H-imidazo[4,5-b]pyridine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
This compound interacts with tubulin, inhibiting its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions .
Biochemical Pathways
The inhibition of tubulin polymerization by this compound affects several biochemical pathways. It can induce cell cycle arrest at the G2/M phase, suggesting an inhibitory effect on tubulin polymerization . It can also activate Caspase-3, a key enzyme in the execution-phase of cell apoptosis .
Pharmacokinetics
Its molecular weight of 19802 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The interaction of this compound with tubulin leads to the disruption of microtubule formation, which can inhibit cell division and induce apoptosis . This can result in the inhibition of cancer cell proliferation and migration .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been suggested that it may act as an effective corrosion inhibitor in acidic environments . .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[4,5-b]pyridine derivatives have been used in the design of compounds with valuable medicinal properties
Cellular Effects
It is known that imidazo[4,5-b]pyridine derivatives can influence cell function
Molecular Mechanism
It is known that imidazo[4,5-b]pyridine derivatives can exert their effects at the molecular level
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction affords the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which can then undergo further transformations . Another method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound often rely on phase transfer catalysis (PTC) conditions. This approach allows for the isolation of regioisomers and the alkylation of the compound to produce various derivatives .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3H-imidazo[4,5-b]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with alkyl halides under PTC conditions to form regioisomers.
Cyclization Reactions: The synthesis of imidazo[4,5-b]pyridine derivatives often involves cyclization reactions catalyzed by palladium or copper.
Common Reagents and Conditions:
Alkyl Halides: Used in substitution reactions to form regioisomers.
Palladium or Copper Catalysts: Employed in cyclization reactions to form the imidazo[4,5-b]pyridine skeleton.
Major Products:
Regioisomers: Formed through alkylation reactions.
Imidazo[4,5-b]pyridine Derivatives: Produced through cyclization reactions.
Scientific Research Applications
7-Bromo-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
7-Bromo-3H-imidazo[4,5-b]pyridine can be compared with other imidazopyridine derivatives:
Imidazo[4,5-c]pyridine: Similar in structure but differs in the position of the nitrogen atoms in the ring system.
Imidazo[1,5-a]pyridine: Another isomeric form with different biological activities.
Imidazo[1,2-a]pyridine: Known for its use in the development of drugs like ambien and miroprofen.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
7-bromo-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFSPWZHYXXHLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698421 | |
Record name | 7-Bromo-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00698421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207174-85-3 | |
Record name | 7-Bromo-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00698421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-BROMO-1H-IMIDAZO[4,5-B]PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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